Cas no 2097902-07-1 (N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2097902-07-1x500.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide
- N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide
-
- Inchi: 1S/C19H20N4O2S/c24-26(25,18-10-3-7-15-6-1-2-9-17(15)18)22-14-16-8-4-13-23(16)19-20-11-5-12-21-19/h1-3,5-7,9-12,16,22H,4,8,13-14H2
- InChI Key: VISHSAUYQDMSNJ-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC2C=CC=CC1=2)(NCC1CCCN1C1N=CC=CN=1)(=O)=O
Computed Properties
- Exact Mass: 368.13069707 g/mol
- Monoisotopic Mass: 368.13069707 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 83.6
- Molecular Weight: 368.5
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-1485-10mg |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-2μmol |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-3mg |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-15mg |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-50mg |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-25mg |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-5μmol |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-20μmol |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-1mg |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6573-1485-2mg |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
2097902-07-1 | 2mg |
$59.0 | 2023-09-08 |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide Related Literature
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
5. Back matter
Additional information on N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide
Professional Introduction to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide (CAS No. 2097902-07-1)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide, with the CAS number 2097902-07-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This sulfonamide derivative features a complex molecular framework, incorporating both pyrimidine and pyrrolidine moieties, which are well-documented for their role in modulating various biological pathways.
The molecular structure of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide consists of a naphthalene core substituted with a sulfonamide group, linked to a bipyrrolidine moiety. The presence of the pyrimidine ring at the 1-position of the bipyrrolidine suggests potential interactions with nucleic acid bases and enzymes, making this compound a promising candidate for further investigation in drug discovery. The sulfonamide functional group, known for its ability to enhance solubility and binding affinity, further contributes to the compound's pharmacological potential.
In recent years, there has been growing interest in the development of sulfonamide-based drugs due to their versatility and efficacy in targeting various diseases. Studies have shown that sulfonamides can act as inhibitors of enzymes and receptors, thereby modulating inflammatory responses, metabolic pathways, and even oncogenic processes. The specific arrangement of atoms in N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide may enable it to interact with biological targets in a unique manner, potentially leading to novel therapeutic applications.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of pyrimidine and pyrrolidine have shown promise in treating conditions such as cancer, infectious diseases, and neurological disorders. The naphthalene sulfonamide moiety may provide additional advantages by enhancing drug delivery systems or improving bioavailability. These factors make N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide an attractive candidate for further preclinical and clinical studies.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex molecular framework efficiently. The synthesis process also necessitates rigorous quality control measures to ensure that the final product meets pharmaceutical standards.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide and its potential biological targets. These studies can predict binding affinities, identify key interaction sites, and optimize lead structures for improved efficacy. The integration of experimental data with computational insights has become a cornerstone of modern drug discovery, enabling researchers to design more effective therapeutic agents.
Preclinical studies have begun to explore the pharmacological properties of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide in various disease models. Initial findings suggest that this compound exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its ability to modulate inflammatory responses makes it a potential candidate for treating autoimmune diseases and chronic inflammatory conditions.
The development of novel drug candidates is often accompanied by challenges related to formulation and delivery. N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yll)methyl]naphthalene-l-sulfonamide presents unique opportunities for addressing these challenges through innovative drug delivery systems. For instance, nanotechnology-based approaches can enhance the bioavailability and targeted delivery of this compound, ensuring optimal therapeutic effects while minimizing side effects.
In conclusion, N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl)naphthalene-l-sulfonamide (CAS No. 2097902-07-1) represents a significant advancement in pharmaceutical chemistry with its intricate molecular structure and potential biological activities. Further research is warranted to fully elucidate its therapeutic potential and develop effective clinical applications. The combination of synthetic chemistry expertise, computational modeling, and preclinical studies will be crucial in realizing the full potential of this promising compound.
2097902-07-1 (N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide) Related Products
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)




